molecular formula C4H9I2NO B599325 N-Iodomorpholine hydriodide CAS No. 120972-13-6

N-Iodomorpholine hydriodide

Cat. No.: B599325
CAS No.: 120972-13-6
M. Wt: 340.931
InChI Key: NZOIUCVTBFWRCS-UHFFFAOYSA-N
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Description

N-Iodomorpholine hydriodide is a chemical compound with the molecular formula C4H9I2NO. It is known for its role as an iodinating reagent, which means it is used to introduce iodine atoms into other molecules. This compound is also referred to as N-Iodomorpholinium iodide or Morpholine-iodide adduct .

Mechanism of Action

Target of Action

N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .

Mode of Action

The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .

Biochemical Analysis

Biochemical Properties

N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

N-Iodomorpholine hydriodide can be synthesized through the reaction of morpholine with iodine. The reaction typically involves mixing morpholine with iodine in an appropriate solvent under controlled conditions. The resulting product is then purified to obtain this compound in solid form. The compound has a melting point of 92-96°C and should be stored at temperatures between 2-8°C .

Chemical Reactions Analysis

N-Iodomorpholine hydriodide primarily undergoes iodination reactions, where it introduces iodine atoms into other molecules. Some common reactions include:

Scientific Research Applications

N-Iodomorpholine hydriodide has several applications in scientific research, including:

Comparison with Similar Compounds

N-Iodomorpholine hydriodide can be compared with other iodinating reagents, such as:

    N-Iodosuccinimide: Another iodinating reagent used in organic synthesis.

    Iodine monochloride: A reagent used for iodination reactions.

    Iodine: The simplest form of iodine used in various iodination reactions.

This compound is unique due to its specific structure and the ability to form stable adducts with morpholine, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-iodomorpholine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIUCVTBFWRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678979
Record name 4-Iodomorpholine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120972-13-6
Record name 4-Iodomorpholine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Iodomorpholine hydriodide
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